molecular formula C19H15FN6OS B2475901 N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide CAS No. 932487-60-0

N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide

Cat. No.: B2475901
CAS No.: 932487-60-0
M. Wt: 394.43
InChI Key: PJEQUXJDKOKFDI-UHFFFAOYSA-N
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Description

N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide is a useful research compound. Its molecular formula is C19H15FN6OS and its molecular weight is 394.43. The purity is usually 95%.
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Biological Activity

N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide is a synthetic compound that belongs to the class of triazole-thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name N3[1(3fluorophenyl)5methyl1H1,2,3triazol4yl]1,2,4thiadiazol5yl2methylbenzamide\text{IUPAC Name }this compound

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. A study evaluating various 1,2,3-triazole derivatives found that compounds with thiadiazole rings showed moderate to potent activity against cancer cell lines. For instance:

CompoundCancer TypeCell LineLog GI50
25ColonKM12-5.43
25MelanomaSK-MEL-5-5.55
25BreastMDA-MB-468-5.70

The presence of both triazole and thiadiazole moieties was essential for enhancing the anticancer activity against various tumor cell lines .

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related thiadiazole derivatives have shown promising results against various bacterial strains. For example:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
8Staphylococcus aureusLow concentration
8Escherichia coliModerate effectiveness

These findings indicate that derivatives containing thiadiazole structures can disrupt microbial cell membranes, leading to antimicrobial effects .

3. Anti-inflammatory Activity

Thiadiazole compounds have also been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that this compound may have therapeutic potential in treating inflammatory diseases .

Case Studies

Several studies have evaluated the biological activity of related compounds within the same structural class:

Case Study 1: Anticancer Screening

A comprehensive screening of triazole derivatives by the National Cancer Institute (NCI) revealed that certain compounds demonstrated significant cytotoxicity across a range of cancer cell lines. The study highlighted that compounds with both triazole and thiadiazole rings were particularly effective against melanoma and breast cancer cell lines .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several thiadiazole derivatives were tested against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could effectively inhibit bacterial growth at low concentrations .

Properties

IUPAC Name

N-[3-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6OS/c1-11-6-3-4-9-15(11)18(27)22-19-21-17(24-28-19)16-12(2)26(25-23-16)14-8-5-7-13(20)10-14/h3-10H,1-2H3,(H,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEQUXJDKOKFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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